molecular formula C22H20N4O4S B12127631 N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B12127631
M. Wt: 436.5 g/mol
InChI Key: SJWYPWNBAFOEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring Industrial production methods may employ green chemistry principles to minimize environmental impact and improve yield .

Chemical Reactions Analysis

N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

N-{3-[(2,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can be compared with other quinoxaline derivatives such as:

What sets this compound apart is its unique combination of the 2,4-dimethoxyphenyl group and the benzenesulfonamide moiety, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H20N4O4S/c1-29-15-12-13-19(20(14-15)30-2)25-21-22(24-18-11-7-6-10-17(18)23-21)26-31(27,28)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

SJWYPWNBAFOEGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.